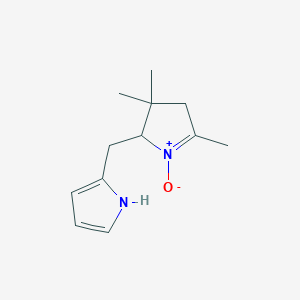
Agn-PC-0nfgip
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nfgip is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nfgip involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. One common method involves the use of organic and bioorganic nanoparticles, which are synthesized through emulsification followed by nanoprecipitation or polymerization . The reaction conditions typically include controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using high-energy stirring techniques and advanced purification methods such as dialysis, gel filtration, and ultracentrifugation . These methods ensure the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Agn-PC-0nfgip undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, the dissociative chemisorption of oxygen on Agn clusters is a well-studied reaction that involves the oxidation of the compound . Additionally, this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxygen, hydrogen, and various organic solvents. The reaction conditions often involve controlled temperatures and pressures to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield oxidized forms of the compound, while substitution reactions result in modified versions of this compound with different functional groups.
Scientific Research Applications
Agn-PC-0nfgip has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, this compound-loaded nanoparticles have shown potential in drug delivery systems, particularly for cancer treatment . The compound’s antioxidant and anticancer properties make it a valuable tool in medical research. Additionally, this compound is used in industrial applications, such as the development of high-performance materials and environmental sensors .
Mechanism of Action
The mechanism of action of Agn-PC-0nfgip involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound-loaded nanoparticles can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The compound’s antioxidant properties also play a role in mitigating oxidative stress, which is a key factor in various diseases.
Comparison with Similar Compounds
Properties
CAS No. |
276239-51-1 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,3,5-trimethyl-1-oxido-2-(1H-pyrrol-2-ylmethyl)-2,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C12H18N2O/c1-9-8-12(2,3)11(14(9)15)7-10-5-4-6-13-10/h4-6,11,13H,7-8H2,1-3H3 |
InChI Key |
ATYFEINCPRHHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(C(C1)(C)C)CC2=CC=CN2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


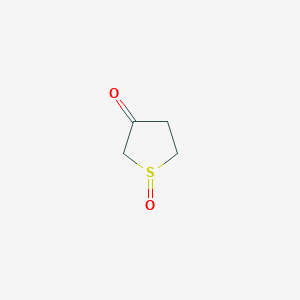
![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
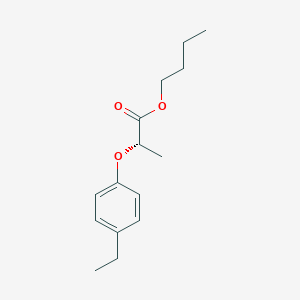
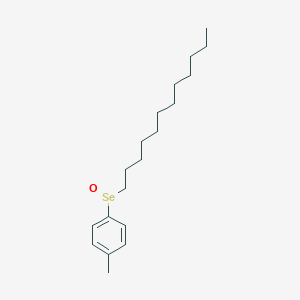
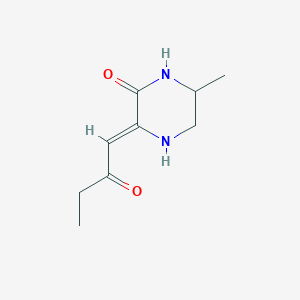
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
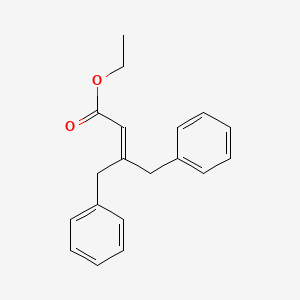
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
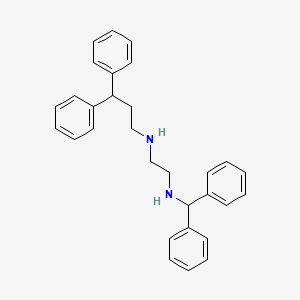
![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)
